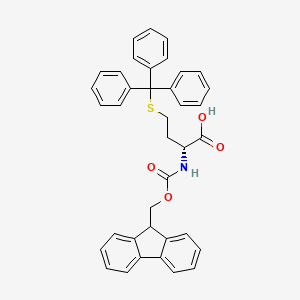

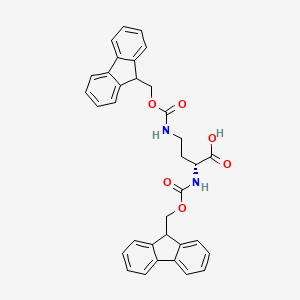

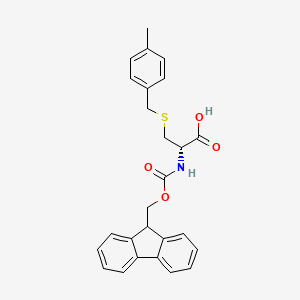

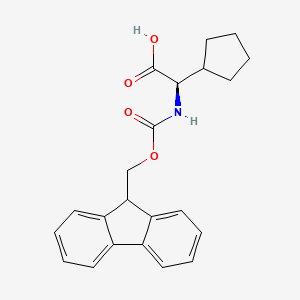

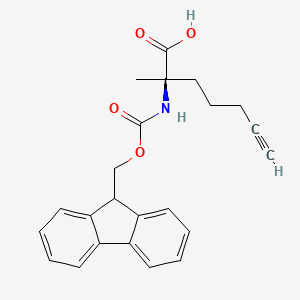

Fmoc-D-(Me)Gly(Pentynyl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

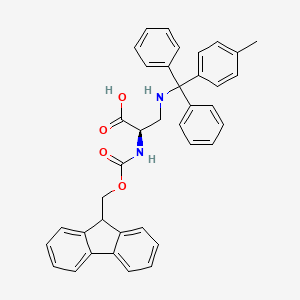

Fmoc-D-(Me)Gly(Pentynyl)-OH is a synthetic compound used in laboratory experiments, particularly in molecular biology. It is a derivative of glycine, a natural amino acid, and is used as a building block for peptide synthesis. Fmoc-D-(Me)Gly(Pentynyl)-OH is also known as Fmoc-D-Methylglycyl-pentynyl-OH, Fmoc-D-Methylglycyl-pentynol, Fmoc-D-Methylglycyl-pentynoic acid, or Fmoc-D-Methylglycyl-pentynoate. It is a colorless to light yellow crystalline powder that is insoluble in water but soluble in ethanol and other organic solvents.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for Fmoc-D-(Me)Gly(Pentynyl)-OH involves the protection of the amino group, the introduction of the pentynyl group, and the removal of the protecting group.

Starting Materials

Fmoc-D-(Me)Gly-OH, Pentynyl magnesium bromide, Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4)

Reaction

1. Dissolve Fmoc-D-(Me)Gly-OH in DCM and add DIC and HOBt. Stir for 10 minutes., 2. Add DIPEA to the reaction mixture and stir for 10 minutes., 3. Add pentynyl magnesium bromide to the reaction mixture and stir for 2 hours., 4. Quench the reaction with saturated NaHCO3 solution and extract with DCM., 5. Wash the organic layer with water, brine, and dry over anhydrous MgSO4., 6. Concentrate the solution and purify the product by flash column chromatography using EtOAc/hexanes as the eluent., 7. Deprotect the Fmoc group using TFA in MeOH., 8. Concentrate the solution and purify the product by flash column chromatography using EtOAc/hexanes as the eluent., 9. Characterize the final product by NMR and mass spectrometry.

Applications De Recherche Scientifique

Fmoc-D-(Me)Gly(Pentynyl)-OH has a wide range of applications in scientific research. It is used as a building block for peptide synthesis, and is used in the synthesis of peptides and proteins of various lengths and structures. It is also used in the synthesis of peptide-based drugs, such as peptide hormones and antibiotics. In addition, Fmoc-D-(Me)Gly(Pentynyl)-OH is used in the synthesis of peptide-based enzymes, which are used in biocatalysis and enzyme-based drug discovery.

Mécanisme D'action

Fmoc-D-(Me)Gly(Pentynyl)-OH is a building block for peptide synthesis. It is used to synthesize peptides and proteins of various lengths and structures. During the synthesis process, Fmoc-D-(Me)Gly(Pentynyl)-OH is first coupled to a solid support, and then deprotected and the next amino acid is added. This process is repeated until the desired peptide is synthesized.

Effets Biochimiques Et Physiologiques

Fmoc-D-(Me)Gly(Pentynyl)-OH is a synthetic compound used in laboratory experiments, and it is not known to have any physiological effects in humans. However, it can have biochemical effects in laboratory experiments. For example, Fmoc-D-(Me)Gly(Pentynyl)-OH can be used to synthesize peptides and proteins of various lengths and structures, which can have various biochemical effects.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of Fmoc-D-(Me)Gly(Pentynyl)-OH is that it is a versatile building block for peptide synthesis. It can be used to synthesize peptides and proteins of various lengths and structures, which can be used in a wide range of biochemical and physiological experiments. However, the main limitation of Fmoc-D-(Me)Gly(Pentynyl)-OH is that it is a synthetic compound, and its use in laboratory experiments is limited to peptide synthesis.

Orientations Futures

Fmoc-D-(Me)Gly(Pentynyl)-OH has a wide range of potential future applications in laboratory experiments. For example, it could be used to synthesize peptide-based drugs, peptide-based enzymes, and peptide-based antibodies. In addition, it could be used in the synthesis of peptide-based biomaterials, such as hydrogels and nanomaterials, which could be used in medical and biological applications. Finally, Fmoc-D-(Me)Gly(Pentynyl)-OH could be used in the synthesis of peptide-based nanodevices, which could be used for sensing, diagnostics, and drug delivery.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJHVBQOKCHNX-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-(Me)Gly(Pentynyl)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.